Propiosyringone

Beschreibung

The exact mass of the compound 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

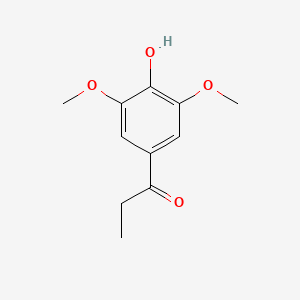

1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-8(12)7-5-9(14-2)11(13)10(6-7)15-3/h5-6,13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCPJZXJNRBTGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C(=C1)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884176 |

Source

|

| Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5650-43-1 |

Source

|

| Record name | Propiosyringone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiosyringone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Phoenix Phenol: A Technical Guide to Propiosyringone Synthesis from Lignin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Catalytic Valorization of Lignin to Propiosyringone and Related Phenolic Compounds.

The global shift towards a sustainable bio-economy has cast a spotlight on lignin, the second most abundant terrestrial biopolymer, as a renewable feedstock for valuable aromatic chemicals. Among these, this compound and its derivatives are gaining significant attention in the pharmaceutical and polymer industries. This technical guide provides a comprehensive overview of the primary thermochemical routes for the synthesis of this compound from lignin degradation, focusing on hydrogenolysis, oxidative depolymerization, and catalytic fast pyrolysis. Detailed experimental protocols, comparative quantitative data, and elucidated reaction pathways are presented to equip researchers with the foundational knowledge for advancing lignin valorization.

Hydrogenolysis: Precision Cleavage for High-Value Phenols

Reductive catalytic fractionation, or hydrogenolysis, is a promising "lignin-first" approach that involves the cleavage of ether linkages in the lignin polymer while simultaneously stabilizing the resulting fragments through hydrogenation. This method can yield a narrow distribution of phenolic monomers, including 4-propylsyringol (a reduced form of this compound).

Experimental Protocol: Hydrogenolysis of Organosolv Lignin

This protocol is based on the selective hydrogenolysis of organosolv bagasse lignin to produce 4-propylsyringol using a hierarchical Co, N co-doped carbon (CoNC) catalyst.[1]

Materials:

-

Organosolv bagasse lignin

-

Hierarchical Co, N co-doped carbon (CoNC) catalyst

-

Ethanol (solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Loading: A high-pressure autoclave reactor is charged with organosolv bagasse lignin, the CoNC catalyst, and ethanol. A typical catalyst-to-lignin ratio is 1:10 by weight.

-

Pressurization: The reactor is sealed and purged several times with H₂ to remove air, then pressurized to the desired initial H₂ pressure (e.g., 2 MPa).

-

Reaction: The mixture is heated to 230°C and maintained for 4 hours with constant stirring.

-

Cooling and Depressurization: After the reaction, the reactor is cooled to room temperature, and the excess gas is carefully vented.

-

Product Separation: The solid catalyst is separated from the liquid product mixture by centrifugation or filtration.

-

Analysis: The liquid product is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the phenolic monomers.

Quantitative Data: Hydrogenolysis of Lignin

| Lignin Source | Catalyst | Temperature (°C) | Time (h) | Major Products | Monomer Yield (wt%) | Reference |

| Organosolv Bagasse Lignin | CoNC | 230 | 4 | 4-Propylsyringol | 9.9 | [1] |

| Organosolv Poplar Lignin | None (in EtOH/i-PrOH) | 270 | 4 | (E)-4-Propenyl syringol, Iso-eugenol | ~33.6 | [2] |

| Sugar-Cane Lignin | Ni/Al₂O₃ | 300 | 2 | 4-Ethylphenol | ~4.2 | [3] |

| Organosolv Eucalyptus Lignin | Nickel Raney | 250 | 0.5 | Monomeric phenols | ~10 | [4] |

Oxidative Depolymerization: Harnessing Oxygen for Aldehyde Production

Oxidative depolymerization employs an oxidizing agent, often in the presence of a catalyst, to break down the lignin polymer into aromatic aldehydes and ketones. This method is particularly relevant for the production of syringaldehyde and acetosyringone, which are closely related to this compound.

Experimental Protocol: Oxidative Depolymerization of Kraft Lignin

This protocol details the copper-catalyzed oxidative depolymerization of enzymatic hydrolysis lignin to produce aromatic aldehydes.[5]

Materials:

-

Enzymatic hydrolysis lignin (HW-EHL)

-

Copper(II) oxide (CuO) catalyst

-

Sodium hydroxide (NaOH) solution (2.0 M)

-

Oxygen (O₂) and Nitrogen (N₂) gas

-

Parr pressure reactor

Procedure:

-

Reactor Setup: A 45 mL Parr pressure reactor is loaded with 0.50 g of HW-EHL, 25 mg of CuO, and 15 mL of 2.0 M aqueous NaOH.

-

Pressurization: The reactor is pressurized with O₂ (240 kPa) and N₂ (1275 kPa).

-

Reaction Conditions: The suspension is heated to 160°C and stirred for 75 minutes. The target temperature is typically reached within 15 minutes.

-

Product Recovery: After cooling to ambient temperature and depressurization, the suspension is transferred to a centrifuge tube for separation.

-

Analysis: The product mixture is analyzed to quantify the yield of aromatic aldehydes like vanillin and syringaldehyde.

Quantitative Data: Oxidative Depolymerization of Lignin

| Lignin Source | Catalyst/Oxidant | Temperature (°C) | Time (h) | Major Products | Aromatic Monomer Yield (wt%) | Reference |

| Enzymatic Hydrolysis Lignin | CuO / O₂ | 160 | 1.25 | Syringaldehyde, Vanillin | - | [5] |

| Kraft Lignin | Fenton (H₂O₂/Fe³⁺) | - | 2 | Syringaldehyde, Vanillic acid | - | [6] |

| Kraft Lignin | VO(acac)₂–Cu(OAc)₂ / O₂ | - | - | Vanillin, Vanillic acid, Acetovanillone | ~27% increase | [7] |

| LignoBoost Kraft Lignin | O₂ | 160 | 0.5 | Aromatic monomers | 3.2 | [8][9] |

Catalytic Fast Pyrolysis: Thermal Deconstruction to Aromatics

Catalytic fast pyrolysis involves the rapid thermal decomposition of lignin in the absence of oxygen, followed by the catalytic upgrading of the pyrolysis vapors. Zeolite catalysts are commonly employed to deoxygenate the primary products and promote the formation of aromatic hydrocarbons.

Experimental Protocol: Catalytic Fast Pyrolysis of Alkali Lignin

This protocol outlines the catalytic fast pyrolysis of alkali lignin using a ZSM-5 zeolite catalyst in a pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) system.[10][11][12]

Materials:

-

Alkali lignin

-

HZSM-5 zeolite catalyst

-

Quartz wool

-

Pyrolysis probe (e.g., CDS 5250 Pyroprobe) connected to a GC-MS/FID system

-

Helium (carrier gas)

Procedure:

-

Sample Preparation: A mixture of alkali lignin and HZSM-5 catalyst is prepared at a specific catalyst-to-lignin ratio (e.g., 5:1 by weight). A small amount of this mixture (e.g., 0.5 mg of lignin) is placed between plugs of quartz wool in a quartz tube.

-

Pyrolysis: The pyrolysis probe is set to heat the sample to 600°C at a high heating rate (e.g., 10,000 K/s).

-

Vapor Transfer: A stream of helium (20 ml/min) carries the pyrolysis vapors through a trap to separate non-condensable gases from condensable fractions.

-

Analysis: The non-condensable gases are directed to a GC-FID, while the trapped condensable fractions are heated and purged into a GC-MS for identification and quantification of aromatic products.

Quantitative Data: Catalytic Fast Pyrolysis of Lignin

| Lignin Source | Catalyst | Temperature (°C) | Catalyst/Lignin Ratio | Major Products | Aromatic Hydrocarbon Yield (wt%) | Reference |

| Alkali Lignin | HZSM-5 (SAR=23) | 600 | 5:1 | Aromatic hydrocarbons, Alkanes, Alkenes | 7.63 | [10][11][12] |

| Kraft Lignin | ZSM-5(40) | 600 | 4:1 | Alkyl-phenols, Aromatics | - | [13] |

| Lignin | Mesoporous Y Zeolite | 500 | - | Mono aromatics, Polyaromatic hydrocarbons | - | [14] |

Reaction Pathways and Mechanisms

The conversion of the complex lignin polymer into specific phenolic compounds like this compound involves a series of intricate reaction pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and catalyst design.

Hydrogenolysis Pathway

During hydrogenolysis, the primary reaction is the cleavage of the β-O-4 ether linkage, which is the most abundant linkage in native lignin.[1] The reaction proceeds through the adsorption of lignin onto the catalyst surface, followed by the catalytic cleavage of the ether bond and subsequent hydrogenation of the side chain.

Caption: Simplified pathway for lignin hydrogenolysis to 4-propylsyringol.

Oxidative Depolymerization Pathway

In oxidative depolymerization, the reaction is initiated by the formation of a phenoxyl radical.[15] This is followed by a series of steps leading to the cleavage of the β-O-4 bond and the formation of an α,β-unsaturated intermediate, which then undergoes retro-aldol fragmentation to yield aromatic aldehydes.[5]

Caption: Key steps in the oxidative depolymerization of lignin to aromatic aldehydes.

Catalytic Fast Pyrolysis Workflow

The workflow for catalytic fast pyrolysis involves the initial thermal decomposition of lignin into a complex mixture of oxygenated compounds, which are then catalytically upgraded over a zeolite catalyst to produce aromatic hydrocarbons.

Caption: Experimental workflow for the catalytic fast pyrolysis of lignin.

Conclusion and Future Perspectives

The synthesis of this compound and related phenolic compounds from lignin is a rapidly evolving field with significant potential to contribute to a more sustainable chemical industry. While hydrogenolysis, oxidative depolymerization, and catalytic fast pyrolysis each offer distinct advantages, challenges related to catalyst stability, product selectivity, and process economics remain. Future research should focus on the development of more robust and selective catalysts, the optimization of reaction conditions for different lignin feedstocks, and the integration of these conversion technologies into existing biorefinery concepts. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the quest to unlock the full potential of lignin as a source of valuable aromatic building blocks.

References

- 1. Selective hydrogenolysis of lignin over hierarchical CoNC catalysts for the sustainable production of 4-propylsyringol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kraft lignin depolymerization by the Fenton process assisted by hydrodynamic cavitation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 7. Oxidative depolymerization of Kraft lignin to high-value aromatics using a homogeneous vanadium–copper catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic fast pyrolysis of lignin to produce aromatic hydrocarbons: optimal conditions and reaction mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02538C [pubs.rsc.org]

- 11. Catalytic fast pyrolysis of lignin to produce aromatic hydrocarbons: optimal conditions and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Catalytic Fast Pyrolysis of Kraft Lignin With Conventional, Mesoporous and Nanosized ZSM-5 Zeolite for the Production of Alkyl-Phenols and Aromatics [frontiersin.org]

- 14. pure.uos.ac.kr [pure.uos.ac.kr]

- 15. sibran.ru [sibran.ru]

An In-depth Technical Guide to the Natural Sources and Isolation of Propiosyringone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins of Propiosyringone, a valuable phenolic compound, and details the methodologies for its isolation and quantification. This compound, also known as 4-hydroxy-3,5-dimethoxypropiophenone, is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Natural Sources of this compound

This compound is primarily derived from the lignin of various plant biomass, particularly from hardwoods and monocotyledonous plants such as bamboo. Lignin, a complex polymer of aromatic alcohols, is a major component of the plant cell wall. The syringyl (S) units within the lignin structure are the specific precursors to this compound. Upon degradation, these S-lignin units can yield this compound among other phenolic compounds.

Table 1: Potential Natural Sources of this compound

| Plant Source Category | Specific Examples | Lignin Type |

| Hardwoods | Beech, Birch, Maple, Oak | Guaiacyl-Syringyl (GS) |

| Grasses/Monocots | Bamboo, Wheat Straw, Sugarcane Bagasse | Guaiacyl-Syringyl-p-Hydroxyphenyl (GSH) |

The abundance of syringyl lignin in these sources makes them promising candidates for the extraction of this compound. Bamboo, in particular, is noted for its lignin composition which includes p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units.[1]

Isolation of this compound from Lignocellulosic Biomass

The isolation of this compound is intrinsically linked to the degradation and fractionation of lignin. Various chemical and enzymatic methods can be employed to break down the complex lignin polymer and release smaller phenolic compounds.

Lignin degradation can be achieved through several methods, each yielding a different profile of monomeric and oligomeric phenols.

-

Organosolv Process: This method utilizes organic solvents, often in combination with a catalyst, to break down lignin and separate it from cellulose and hemicellulose. Ethanol organosolv pretreatment of bamboo has been shown to effectively remove lignin.[2]

-

Kraft Pulping: An industrial process that uses a mixture of sodium hydroxide and sodium sulfide to delignify wood pulp. The resulting black liquor is a rich source of modified lignin from which phenolic compounds can be extracted.

-

Acidolysis/Ethanolysis: Treatment with acids, such as dilute hydrochloric or sulfuric acid, in the presence of an alcohol like ethanol can cleave the ether bonds in lignin, releasing monomeric phenols.

-

Enzymatic Degradation: Lignin-degrading enzymes, such as laccases and peroxidases, can be used for a more targeted and environmentally benign degradation of lignin.[3][4]

The following diagram illustrates a typical workflow for the isolation of this compound from a hardwood or bamboo source.

Detailed Experimental Protocols

This protocol is adapted from studies on bamboo lignin.[2]

-

Biomass Preparation: Air-dried bamboo is milled to a fine powder (40-60 mesh).

-

Extraction: The powdered bamboo is subjected to organosolv treatment with 70% (v/v) aqueous ethanol at 180°C for 2 hours in a batch reactor.

-

Separation: The resulting slurry is filtered to separate the solid cellulosic pulp from the liquid hydrolysate containing the dissolved lignin.

-

Lignin Precipitation: The hydrolysate is concentrated by rotary evaporation to remove the ethanol. The aqueous solution is then acidified to a pH of approximately 2 with dilute sulfuric acid to precipitate the organosolv lignin.

-

Collection and Drying: The precipitated lignin is collected by centrifugation, washed with acidified water, and then freeze-dried.

-

Reaction Setup: The extracted lignin is suspended in a solution of 9:1 dioxane/water containing 0.2 M HCl.

-

Hydrolysis: The mixture is refluxed under a nitrogen atmosphere for 4 hours.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with sodium bicarbonate and the dioxane is removed under reduced pressure. The aqueous residue is then extracted multiple times with ethyl acetate.

-

Drying and Concentration: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate and concentrated to yield a crude phenolic extract.

-

Stationary Phase: Silica gel (70-230 mesh) is used as the stationary phase.

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically employed, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

-

Isolation: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Analytical Methods for Quantification

Accurate quantification of this compound in plant extracts and isolated fractions is crucial for assessing the efficiency of the isolation process.

HPLC is a widely used technique for the separation and quantification of phenolic compounds.[5][6][7][8]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as phosphoric or formic acid, to improve peak shape) is common.

-

Detection: UV detection at a wavelength around 280 nm is suitable for this compound.

-

Quantification: Quantification is achieved by creating a calibration curve with a pure standard of this compound.

Table 2: Example HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-50% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

GC-MS is a powerful tool for both the identification and quantification of volatile and semi-volatile compounds like this compound, often after derivatization.[9][10][11]

-

Derivatization: Silylation with reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) is often performed to increase the volatility and thermal stability of the analyte.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.

-

Carrier Gas: Helium is typically used.

-

Temperature Program: A temperature gradient is used to separate the components of the extract.

-

Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) data.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are a subject of ongoing research, its structural similarity to other phenolic compounds suggests potential involvement in antioxidant and anti-inflammatory pathways. The general relationship between lignin and its degradation products can be visualized as follows:

This guide provides a foundational understanding for researchers and professionals interested in the natural sourcing and laboratory-scale isolation of this compound. The detailed protocols and analytical methods described herein offer a starting point for the development of optimized and scalable processes for the production of this valuable compound. Further research into the biological activities and potential therapeutic applications of this compound is warranted.

References

- 1. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 2. Structural Variation of Bamboo Lignin before and after Ethanol Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Depolymerization and conversion of lignin to value-added bioproducts by microbial and enzymatic catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] QUANTITATIVE HPLC ANALYSIS OF FLAVONOIDS AND CHLOROGENIC ACID IN THE LEAVES AND INFLORESCENCES OF PRUNUS SEROTINA EHRH. | Semantic Scholar [semanticscholar.org]

- 6. RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. literatur.thuenen.de [literatur.thuenen.de]

- 10. phcogres.com [phcogres.com]

- 11. GC/MS analysis of oil extractives from wood and bark of Pinus sylvestris, Abies alba, Picea abies, and Larix decidua :: BioResources [bioresources.cnr.ncsu.edu]

A Technical Guide to the Biological Activity Screening of Propiosyringone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiosyringone, a simple phenolic compound, and its derivatives are emerging as a promising class of molecules in drug discovery. Their structural similarity to other biologically active phenylpropanoids, such as chalcones and flavones, has prompted investigations into their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activity screening of this compound derivatives, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. The guide details the experimental protocols for key assays, presents available quantitative data for easy comparison, and visualizes relevant biological pathways and experimental workflows.

While research specifically focused on a wide array of this compound derivatives is still developing, this guide draws upon existing literature on closely related substituted propiophenones and syringol analogs to provide a comprehensive framework for their evaluation. The methodologies and principles outlined herein are directly applicable to the screening of novel this compound derivatives.

Data Presentation: Biological Activities of this compound Analogs

The following tables summarize the reported biological activities of compounds structurally related to this compound. Due to the limited availability of data on a broad range of specific this compound derivatives, this section includes data from closely related propiophenone and acetophenone analogs to provide a comparative reference.

Table 1: Antioxidant Activity of this compound Analogs

| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2',4'-Dihydroxy-4,6-dimethoxychalcone | DPPH | Not Reported | Not Reported | Not Reported |

| Hydroxylated Propiophenone Analogs | DPPH | Varies | Ascorbic Acid | Varies |

| Methoxy-substituted Propiophenones | DPPH | Varies | Trolox | Varies |

Note: Specific IC50 values for a wide range of this compound derivatives are not extensively reported in publicly available literature. The antioxidant potential is often described qualitatively or in comparison to standards without specific IC50 values.

Table 2: Anti-inflammatory Activity of this compound Analogs

| Compound/Derivative | Assay | Inhibition (%) | Concentration (µM) | Reference Compound | Inhibition (%) | Concentration (µM) |

| Syringol | sPLA2-induced paw edema | Significant | Dose-dependent | Indomethacin | Not Reported | Not Reported |

| Substituted Propiophenones | COX-2 Inhibition | Varies | Varies | Celecoxib | Varies | Varies |

| Syringic Acid | OVA-induced asthma model | Significant | Dose-dependent | Dexamethasone | Not Reported | Not Reported |

Note: Anti-inflammatory data is often presented as percentage inhibition at a specific concentration rather than IC50 values, particularly in in-vivo models.

Table 3: Anticancer Activity of this compound Analogs

| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Methoxy-4'-amino Chalcone Derivatives | K562 (Leukemia) | Varies | Not Reported | Not Reported |

| Methoxy-4'-amino Chalcone Derivatives | HL-60 (Leukemia) | Varies | Not Reported | Not Reported |

| Hydroxy- and Methoxy-substituted Chalcones | Breast Cancer Cell Lines | Varies | Doxorubicin | Varies |

Note: The cytotoxicity of propiophenone derivatives is highly dependent on the specific substitutions and the cancer cell line being tested.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these screening assays for novel this compound derivatives.

Synthesis of this compound Derivatives (General Scheme)

The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A common approach involves the Friedel-Crafts acylation of a substituted phenol, followed by further modifications.

Figure 1: General synthetic workflow for this compound derivatives.

Protocol:

-

Friedel-Crafts Acylation: To a solution of syringol in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride.

-

Slowly add propionyl chloride or propionic anhydride to the reaction mixture at a controlled temperature (typically 0-5 °C).

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water or dilute hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Further Derivatization: The synthesized this compound can then be subjected to various reactions to introduce different functional groups on the aromatic ring or the side chain to generate a library of derivatives.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of a compound.

Figure 2: Workflow for the DPPH radical scavenging assay.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve the this compound derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions.

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add the DPPH solution to each well.

-

For the control, use the solvent instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the derivative.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Figure 3: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: % Cell Viability = (Abs_sample / Abs_control) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity Screening: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.

Figure 4: Workflow for the COX-2 inhibition assay.

Protocol:

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compounds.

-

Enzyme Inhibition: In a reaction tube or well, pre-incubate the COX-2 enzyme with different concentrations of the this compound derivatives for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).

-

Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculation: The percentage of COX-2 inhibition is calculated by comparing the PGE2 production in the presence of the test compound to the control (without inhibitor). The IC50 value is then determined.

Signaling Pathway Visualization

NF-κB Signaling Pathway in Inflammation

Many anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.[1] this compound derivatives with anti-inflammatory activity may potentially act by inhibiting key components of this pathway.

Figure 5: Simplified representation of the canonical NF-κB signaling pathway.

Conclusion

This compound derivatives represent a class of compounds with significant potential for the development of new therapeutic agents. This guide provides a foundational framework for the systematic screening of their biological activities, with a focus on antioxidant, anti-inflammatory, and anticancer properties. The detailed experimental protocols and data presentation formats are intended to assist researchers in designing and executing their screening campaigns. As more specific data on a wider range of this compound derivatives become available, a more detailed structure-activity relationship can be established, further guiding the design of novel and more potent drug candidates.

References

Spectroscopic Analysis of Propiosyringone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiosyringone, with the systematic name 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, is a phenolic compound of significant interest in various fields, including medicinal chemistry and natural product synthesis. Its structural elucidation and characterization are paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a structured presentation of the spectroscopic data are provided to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | s | 2H | Ar-H |

| 6.0 (approx.) | br s | 1H | Ar-OH |

| 3.92 | s | 6H | -OCH₃ |

| 2.94 | q | 2H | -CH₂- |

| 1.19 | t | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 200.0 (approx.) | C=O |

| 148.5 | C-O (Ar) |

| 140.0 (approx.) | C-OH (Ar) |

| 128.0 (approx.) | C-C=O (Ar) |

| 105.5 | C-H (Ar) |

| 56.5 | -OCH₃ |

| 31.5 | -CH₂- |

| 8.5 | -CH₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H stretch (phenolic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1670 | Strong | C=O stretch (ketone) |

| ~1600, ~1510 | Medium | C=C stretch (aromatic) |

| ~1220 | Strong | C-O stretch (aryl ether) |

| ~1120 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 210 | 100 | [M]⁺ (Molecular Ion) |

| 181 | High | [M - CH₂CH₃]⁺ |

| 153 | Medium | [M - COCH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These are generalized protocols that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, triplet, etc.).

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the crystal, ensuring complete coverage of the sampling area.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

-

Data Acquisition (Electron Ionization - EI) :

-

Introduce the sample into the ion source (e.g., via a direct insertion probe or after separation by gas chromatography).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis :

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information. The base peak is the most intense peak in the spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Conclusion

The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a robust analytical foundation for the identification and characterization of this compound. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality data. By following the outlined workflow, scientists and professionals in drug development can confidently elucidate the structure of this compound and similar compounds, which is a critical step in advancing their research and development objectives.

Investigating the Antioxidant Properties of Propiosyringone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiosyringone, a simple phenolic compound, is structurally related to a class of molecules known for their significant antioxidant properties. While direct experimental data on this compound is limited, this guide synthesizes available information on its closely related analogs—syringaldehyde, acetosyringone, and sinapinic acid—to provide a comprehensive overview of its predicted antioxidant potential. This document details the likely mechanisms of action, including direct radical scavenging and modulation of key cellular signaling pathways such as Nrf2 and MAPK. Standardized experimental protocols for evaluating these properties are provided, alongside a compilation of quantitative data from analogous compounds to serve as a benchmark for future research.

Introduction to this compound and its Antioxidant Potential

This compound (4-hydroxy-3,5-dimethoxypropiophenone) is a phenolic compound characterized by a guaiacyl nucleus with methoxy groups at positions 3 and 5, and a hydroxyl group at position 4 of the benzene ring. Phenolic compounds are well-established as potent antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating radical chain reactions. The antioxidant capacity of phenolic compounds is largely dictated by the number and arrangement of hydroxyl groups and the presence of other substituents on the aromatic ring.

The structural similarity of this compound to other well-studied antioxidants like syringaldehyde and acetosyringone suggests that it likely possesses significant antioxidant activity. This activity is anticipated to manifest through two primary mechanisms:

-

Direct Antioxidant Activity: Involving the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

-

Indirect Antioxidant Activity: Modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.

Quantitative Antioxidant Data of this compound Analogs

Table 1: Radical Scavenging Activity of this compound Analogs

| Compound | Assay | IC50 / Activity | Reference Compound(s) |

| Syringaldehyde | DPPH Radical Scavenging | Potent activity reported | Trolox, Ascorbic Acid |

| ABTS Radical Scavenging | Effectively scavenges ABTS radical cation | Trolox, Ascorbic Acid | |

| Peroxyl Radical Scavenging (CBA) | Reported to be six times higher than protocatechuic aldehyde | Protocatechuic aldehyde | |

| Sinapinic Acid | DPPH Radical Scavenging | Significant scavenging efficacy | - |

| ABTS Radical Scavenging | Significant scavenging efficacy | - | |

| Superoxide Radical Scavenging | Significant scavenging efficacy | - | |

| Nitric Oxide (NO) Radical Scavenging | Significant scavenging efficacy | - |

Note: Specific IC50 values for syringaldehyde were not consistently reported in the reviewed literature, but qualitative descriptions indicate strong activity.[1]

Table 2: Reducing Power and Lipid Peroxidation Inhibition of this compound Analogs

| Compound | Assay | Measurement | Key Findings |

| Syringaldehyde | Rancimat and Liposome Assays | Inhibition of oxidation | Strong inhibitor of bulk oil and lecithin liposome oxidation[1] |

| Sinapinic Acid | Inhibition of LDL Oxidation | Lipid peroxidation inhibition | Higher antioxidant activity than 4-vinylsyringol in an LDL model system[2] |

| Inhibition of Lipid Peroxidation | Decline in lipid peroxides | Significant decline in lipid peroxides and hydroperoxides in vivo[3][4] |

Mechanistic Insights: Modulation of Cellular Signaling Pathways

Phenolic antioxidants often exert their protective effects by influencing cellular signaling pathways that regulate the endogenous antioxidant defense system. The Nrf2 and MAPK pathways are key players in this process.

The Keap1-Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[5][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[8] These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[9][10]

Studies on syringaldehyde have shown that it can activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes like HO-1 and NQO1.[11] This suggests that this compound may also act as an indirect antioxidant by activating this protective pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANTIOXIDANT PROPERTIES OF SINAPIC ACID: IN VITRO AND IN VIVO APPROACH - Europub [europub.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Direct interaction between Nrf2 and p21Cip1/WAF1 upregulates the Nrf2-mediated antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the Nrf2-antioxidant system by a novel cyclooxygenase-2 inhibitor furan-2-yl-3-pyridin-2-yl-propenone: implication in anti-inflammatory function by Nrf2 activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Propiosyringone: A Chemoattractant Guiding Agrobacterium tumefaciens

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium tumefaciens, a soil-dwelling bacterium, is renowned for its natural ability to transfer a segment of its DNA, the T-DNA, into the genome of host plants, leading to crown gall disease. This process has been ingeniously repurposed by scientists for plant genetic engineering. The initiation of this intricate interaction is not a matter of chance; it is a highly orchestrated event guided by chemical cues released from wounded plant tissues. Among these chemical signals are phenolic compounds, which act as potent chemoattractants, guiding the motile bacteria toward susceptible host cells, and as inducers of the virulence (vir) genes necessary for T-DNA transfer. Propiosyringone, a phenolic compound structurally related to the well-studied acetosyringone, plays a significant role in this chemical dialogue. This technical guide provides an in-depth exploration of this compound as a chemoattractant for Agrobacterium tumefaciens, detailing the underlying signaling pathways, experimental methodologies for its study, and a summary of quantitative data.

Chemical Properties of this compound

This compound, with the chemical formula C₁₁H₁₄O₄, belongs to the class of phenolic compounds.[1] Its structure features a benzene ring substituted with a propionyl group, two methoxy groups, and one hydroxyl group. These structural features are crucial for its recognition by Agrobacterium.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one |

| Synonyms | 4'-Hydroxy-3',5'-dimethoxypropiophenone |

| Appearance | Typically a colorless to pale yellow solid |

| Solubility | Soluble in organic solvents like DMSO |

The VirA/VirG Two-Component Signaling Pathway: Sensing this compound

The perception of this compound and subsequent behavioral and genetic changes in Agrobacterium tumefaciens are primarily mediated by the VirA/VirG two-component regulatory system.[2] This system acts as a molecular switch, translating the external chemical signal into an internal cellular response.

The key components of this pathway are:

-

VirA: A transmembrane sensor histidine kinase. The N-terminal periplasmic domain of VirA is responsible for detecting phenolic compounds like this compound.

-

VirG: A cytoplasmic response regulator.

The signaling cascade is initiated when this compound binds to the periplasmic domain of VirA. This binding event triggers a conformational change in VirA, leading to its autophosphorylation on a conserved histidine residue in its cytoplasmic domain. The phosphate group is then transferred to a conserved aspartate residue on the VirG protein.

Phosphorylated VirG (VirG-P) becomes an active transcriptional activator. VirG-P binds to specific DNA sequences called vir boxes, which are located in the promoter regions of the vir operons. This binding initiates the transcription of the vir genes, which encode the machinery for T-DNA processing and transfer.

Interestingly, the VirA/VirG system also governs the chemotactic response of Agrobacterium towards these phenolic inducers.[2] This suggests a dual role for this signaling pathway, coordinating both the directed movement towards the host and the activation of the infection machinery upon arrival. Other environmental cues, such as the presence of specific sugars and an acidic pH, can enhance the sensitivity of the VirA/VirG system to phenolic inducers.[3][4]

This compound signaling pathway in Agrobacterium.

Chemotaxis Towards this compound: A Quantitative Perspective

The chemotactic response of Agrobacterium tumefaciens towards various phenolic compounds has been quantitatively assessed. Studies have shown a strong correlation between the ability of a phenolic compound to induce vir gene expression and its potency as a chemoattractant.[5] The table below summarizes the relative chemoattractant and vir-inducing abilities of this compound and related phenolic compounds.

| Compound | Structure | Relative Chemoattractant Ability | Relative vir Gene Induction |

| This compound | 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | Strong | Strong |

| Acetosyringone | 1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | Strong | Strong |

| Sinapinic acid | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | Strong | Strong |

| Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde | Moderate | Moderate |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Weak | Weak |

| p-Hydroxybenzoic acid | 4-hydroxybenzoic acid | None | None |

Data compiled from Ashby et al., 1988.[5]

The data clearly indicates that this compound is a potent chemoattractant for Agrobacterium tumefaciens, comparable in its effectiveness to the well-characterized acetosyringone. The structural requirements for both strong chemoattraction and vir gene induction appear to be a 4-hydroxy-3,5-dimethoxyphenyl core with a para-substituted acyl or propenyl group.

Experimental Protocols: Assessing Chemotaxis to this compound

The chemotactic response of Agrobacterium tumefaciens to this compound can be effectively evaluated using a swarm plate assay. This method provides a qualitative and semi-quantitative measure of chemotaxis.

Swarm Plate Assay Protocol

1. Materials:

-

Agrobacterium tumefaciens strain of interest (e.g., C58)

-

Minimal medium (e.g., AB minimal medium)

-

Agar

-

This compound (stock solution in DMSO)

-

Sterile petri plates

-

Sterile toothpicks or pipette tips

-

Incubator

2. Preparation of Swarm Agar Plates:

-

Prepare the minimal medium according to the desired recipe.

-

Add agar to the medium to a final concentration of 0.25-0.3% (w/v). The low agar concentration is crucial to allow bacterial motility.

-

Autoclave the medium to sterilize.

-

Cool the autoclaved medium to approximately 50-55°C in a water bath.

-

Add the chemoattractant, this compound, to the molten agar to the desired final concentration (e.g., 100 µM). For a negative control, prepare a set of plates with an equivalent amount of the solvent (DMSO) but without this compound.

-

Gently swirl the medium to ensure even distribution of the chemoattractant.

-

Pour approximately 25 ml of the swarm agar into each sterile petri plate.

-

Allow the plates to solidify at room temperature for at least 2-3 hours. It is recommended to dry the plates in a laminar flow hood for 15-20 minutes before inoculation to remove excess surface moisture.

3. Inoculation and Incubation:

-

Grow an overnight culture of Agrobacterium tumefaciens in liquid minimal medium at 28-30°C with shaking.

-

Adjust the optical density (OD₆₀₀) of the culture to approximately 0.5-0.6.

-

Carefully inoculate the center of each swarm agar plate with a small volume (1-2 µl) of the bacterial culture using a sterile toothpick or pipette tip. Ensure the inoculum is placed in the center of the agar and does not spread.

-

Allow the inoculum to be absorbed into the agar for a few minutes.

-

Incubate the plates upright in a humidified chamber at 28-30°C for 24-72 hours.

4. Data Analysis:

-

Observe the plates at regular intervals (e.g., every 24 hours).

-

A positive chemotactic response will be visible as a "swarm" or halo of bacterial growth expanding outwards from the point of inoculation.

-

Measure the diameter of the swarm for each plate. A larger swarm diameter on the plates containing this compound compared to the control plates indicates a positive chemotactic response.

-

The results can be documented by photographing the plates.

Workflow for the Agrobacterium swarm plate assay.

Conclusion

This compound serves as a critical chemical cue in the initial stages of the Agrobacterium tumefaciens-plant interaction. Its recognition by the VirA/VirG two-component system triggers a dual response: chemotaxis towards the source of the signal and the induction of the virulence genes required for infection. The methodologies outlined in this guide provide a framework for the continued investigation of this and other chemoattractants, offering valuable insights for researchers in plant pathology, microbial ecology, and biotechnology. A thorough understanding of these signaling mechanisms is paramount for both mitigating the effects of this pathogen in agriculture and for optimizing its use as a tool for plant genetic engineering.

References

- 1. In silico analysis of the chemotactic system of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Agrobacterium tumefaciens virulence proteins induced by the plant factor acetosyringone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine betaine allows enhanced induction of the Agrobacterium tumefaciens vir genes by acetosyringone at low pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ti plasmid-specified chemotaxis of Agrobacterium tumefaciens C58C1 toward vir-inducing phenolic compounds and soluble factors from monocotyledonous and dicotyledonous plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ti plasmid-specified chemotaxis of Agrobacterium tumefaciens C58C1 toward vir-inducing phenolic compounds and soluble factors from monocotyledonous and dicotyledonous plants - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicity of Propiosyringone: A Literature Review and Methodological Framework

A comprehensive search of publicly available scientific literature and toxicology databases has revealed a significant gap in the current understanding of the in vitro toxicity profile of Propiosyringone. At present, there are no specific studies detailing its cytotoxic, genotoxic, or apoptotic effects on various cell lines.

This technical guide is intended for researchers, scientists, and drug development professionals. In the absence of direct data for this compound, this document will serve as a foundational framework, outlining the standard experimental protocols and data presentation methods that should be employed in initial in vitro toxicity assessments. The methodologies described are based on established principles of toxicology and are widely accepted for regulatory submissions and preclinical safety evaluations.

Core Principles of In Vitro Toxicity Assessment

Before initiating any experimental work, a clear understanding of the objectives is crucial. The primary goals of initial in vitro toxicity studies are to:

-

Determine the potential for a compound to cause cell death (cytotoxicity).

-

Assess the ability of a compound to damage genetic material (genotoxicity).

-

Elucidate the mechanisms of cell death, such as apoptosis or necrosis.

-

Establish a preliminary safety profile to guide further preclinical and clinical development.

A tiered approach is often employed, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Experimental Protocols for In Vitro Toxicity Assessment

The following sections detail the standard methodologies for key in vitro toxicity assays that would be applicable to the study of this compound.

Cytotoxicity Assays

Cytotoxicity assays are fundamental to determining the concentration at which a compound induces cell death.

2.1.1. Cell Line Selection:

The choice of cell lines is critical and should ideally include a panel that represents different tissues and metabolic capacities. Commonly used cell lines for general cytotoxicity screening include:

-

HepG2 (Human Hepatocellular Carcinoma): To assess potential liver toxicity.

-

HEK293 (Human Embryonic Kidney): To evaluate potential kidney toxicity.

-

Vero (Monkey Kidney Epithelial Cells): Often used as a non-cancerous control.

-

A relevant cancer cell line if this compound is being investigated for anti-cancer properties.

2.1.2. MTT/MTS Assay Protocol:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 1000 µM) for a specified duration (typically 24, 48, and 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, which may lead to mutations or cancer.

2.2.1. In Vitro Micronucleus Assay Protocol:

The micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

-

Cell Line: Human peripheral blood lymphocytes or a suitable cell line like L5178Y or TK6 are commonly used.

-

Treatment: Expose cells to at least three concentrations of this compound, a negative control, and a positive control (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity), with and without metabolic activation (S9 mix).

-

Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Cytotoxicity Assessment: Concurrently assess cytotoxicity using measures like the Cytokinesis-Block Proliferation Index (CBPI).

Apoptosis Assays

Determining the mode of cell death is important for understanding the mechanism of toxicity.

2.3.1. Annexin V/Propidium Iodide (PI) Staining Protocol:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a defined period.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Data Presentation

Quantitative data from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

| Cell Line | 24 Hours | 48 Hours | 72 Hours |

| HepG2 | Data | Data | Data |

| HEK293 | Data | Data | Data |

| Vero | Data | Data | Data |

Table 2: In Vitro Micronucleus Assay Results for this compound

| Treatment | Concentration (µM) | % Micronucleated Cells (-S9) | % Micronucleated Cells (+S9) | CBPI (-S9) | CBPI (+S9) |

| Vehicle Control | 0 | Data | Data | Data | Data |

| This compound | Low | Data | Data | Data | Data |

| This compound | Mid | Data | Data | Data | Data |

| This compound | High | Data | Data | Data | Data |

| Positive Control | Conc | Data | Data | Data | Data |

Table 3: Apoptosis Induction by this compound (% of Cell Population)

| Treatment | Concentration (µM) | Viable | Early Apoptotic | Late Apoptotic/Necrotic |

| Vehicle Control | 0 | Data | Data | Data |

| This compound | Low | Data | Data | Data |

| This compound | Mid | Data | Data | Data |

| This compound | High | Data | Data | Data |

Visualization of Experimental Workflows and Pathways

Visual diagrams are essential for conveying complex experimental processes and biological pathways.

Experimental Workflow for In Vitro Toxicity Screening

Caption: A generalized workflow for the initial in vitro toxicity assessment of a novel compound.

Simplified Apoptosis Signaling Pathway

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for a toxic compound.

Conclusion and Future Directions

The absence of in vitro toxicity data for this compound highlights a critical knowledge gap. The experimental framework provided in this guide offers a robust starting point for researchers to initiate a thorough toxicological evaluation of this compound. The generation of such data is essential for any future development and for ensuring the safety of this compound for its intended applications. It is strongly recommended that these foundational studies be conducted to characterize the in vitro toxicological profile of this compound.

Exploring the Antimicrobial Potential of Propiosyringone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

I. Antimicrobial Activity of Acetophenone Derivatives: A Surrogate Overview

Due to the absence of specific quantitative data for Propiosyringone, this section provides an overview of the antimicrobial activity observed in structurally related acetophenone derivatives. This information serves as a foundational reference for what might be expected and what should be investigated for this compound.

Table 1: Representative Antimicrobial Activity of Acetophenone Derivatives

| Compound Class | Test Organism(s) | Assay Type | Quantitative Data (Range) | Reference |

| Hydroxyacetophenones | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Salmonella typhi, Enterobacter aerogenes, Proteus vulgaris (Gram-negative) | Broth Dilution | MIC: Not specified, but described as active | [1] |

| Bromoacetophenones | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Salmonella typhi, Enterobacter aerogenes, Proteus vulgaris (Gram-negative) | Broth Dilution | MIC: Not specified, but described as active | [1] |

| Nitroacetophenones | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Salmonella typhi, Enterobacter aerogenes, Proteus vulgaris (Gram-negative) | Broth Dilution | MIC: Not specified, but described as active | [1] |

| Substituted Acetophenone Semicarbazones | Staphylococcus aureus, Bacillus sp. (Gram-positive), Salmonella typhi, Pseudomonas aeruginosa (Gram-negative), Candida albicans (Fungus) | Disk Diffusion | Zone of Inhibition: Significant activity observed (exact values not provided) | [2] |

Note: This table is illustrative and highlights the potential for antimicrobial activity within the acetophenone class. Specific MIC values and zone of inhibition diameters for these compounds were not consistently reported in the cited general literature.

II. Standardized Experimental Protocols for Antimicrobial Assessment

The following are detailed methodologies for key experiments that should be employed to rigorously assess the antimicrobial effects of this compound.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted protocol.

Protocol: Broth Microdilution Assay

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of decreasing concentrations.

-

Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted microbial suspension to each well of the microtiter plate, including a positive control (broth and inoculum only) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or 24-48 hours for fungi.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

B. Assessment of Zone of Inhibition

The agar disk diffusion method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a substance.

Protocol: Agar Disk Diffusion Assay

-

Inoculum Preparation: Prepare a standardized microbial inoculum as described for the MIC assay.

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab to create a lawn of bacteria.

-

Disk Preparation: Impregnate sterile filter paper disks (typically 6 mm in diameter) with a known concentration of the this compound solution. Allow the solvent to evaporate completely.

-

Disk Application: Aseptically place the this compound-impregnated disks, along with a positive control (a known antibiotic) and a negative control (a disk with solvent only), onto the surface of the inoculated MHA plate.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[3][4]

III. Potential Mechanisms of Antimicrobial Action

While the specific mechanisms of this compound are yet to be elucidated, several plausible pathways, based on the actions of other phenolic and acetophenone compounds, can be investigated.

A. Inhibition of Biofilm Formation

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses.

Protocol: Crystal Violet Biofilm Inhibition Assay

-

Inoculum and Plate Preparation: In a 96-well microtiter plate, add a diluted bacterial culture and sub-inhibitory concentrations of this compound (concentrations below the MIC). Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate statically at an optimal temperature for biofilm formation (e.g., 37°C) for 24-48 hours.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.

-

Washing and Solubilization: Wash the wells again with PBS to remove excess stain. Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to dissolve the stain that has bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 550-590 nm. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.[5]

B. Disruption of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[6]

Protocol: Quorum Sensing Inhibition Assay (using a reporter strain)

-

Reporter Strain: Utilize a bacterial reporter strain that produces a detectable signal (e.g., bioluminescence or a colored pigment like violacein in Chromobacterium violaceum) in response to specific QS molecules.

-

Assay Setup: In a suitable growth medium, combine the reporter strain, the appropriate QS signal molecule (e.g., an N-acyl homoserine lactone), and various concentrations of this compound.

-

Incubation: Incubate the cultures under appropriate conditions.

-

Signal Quantification: Measure the output of the reporter system (e.g., luminescence with a luminometer or pigment extraction and spectrophotometry). A decrease in the signal in the presence of this compound suggests interference with the QS pathway.[7][8]

IV. Visualizing Experimental Workflows and Potential Pathways

The following diagrams, generated using Graphviz, illustrate a standard experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.

While direct evidence for the antimicrobial effects of this compound is currently limited, its chemical structure as an acetophenone suggests that it is a worthwhile candidate for investigation. The standardized protocols and potential mechanisms of action outlined in this guide provide a robust framework for researchers to systematically evaluate the antimicrobial properties of this compound. Such studies are crucial for the discovery and development of new therapeutic agents to combat the growing threat of antimicrobial resistance.

References

- 1. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. singerinstruments.com [singerinstruments.com]

- 4. Antibacterial Inhibition Zone - Phi NanoScience Center (PNSC) [phi-nano.com]

- 5. mdpi.com [mdpi.com]

- 6. Effects of Natural Products on Bacterial Communication and Network-Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Propiosyringone in Plant Tissues using HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiosyringone is a key intermediate in the phenylpropanoid pathway, which is integral to the biosynthesis of lignin and various secondary metabolites in plants. These compounds play crucial roles in plant development, defense mechanisms, and structural integrity. The ability to accurately quantify this compound in different plant tissues is essential for research in plant physiology, pathology, and for the development of novel therapeutic agents derived from plant sources. This document provides a detailed protocol for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction